molecular formula C13H19NO B1443559 N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-93-0

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No. B1443559
M. Wt: 205.3 g/mol
InChI Key: GTBGNNIVTMGGLC-UHFFFAOYSA-N
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Description

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is a cyclopropane-containing compound1. It has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol1.



Synthesis Analysis

The synthesis analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not readily available from the search results. However, related compounds have been synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride2.



Molecular Structure Analysis

The molecular structure analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, related compounds such as 2,5-Dimethoxy-4-Methylphenethylamine have been analyzed. It has a molecular formula of CHNO, an average mass of 195.258 Da, and a monoisotopic mass of 195.125931 Da3.



Chemical Reactions Analysis

The chemical reactions analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, related compounds have been synthesized via Schiff bases reduction route4.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine are not directly available from the search results. However, it has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol1.


Safety And Hazards

The safety and hazards information for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, Sigma-Aldrich provides related products to early discovery researchers as part of a collection of rare and unique chemicals5.


properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-13(15-3)10(2)6-11(9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBGNNIVTMGGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207946
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine

CAS RN

1079178-93-0
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079178-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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